molecular formula C11H15NO3 B2776184 3-Amino-4-isobutoxybenzoic acid CAS No. 1096806-43-7

3-Amino-4-isobutoxybenzoic acid

Cat. No.: B2776184
CAS No.: 1096806-43-7
M. Wt: 209.245
InChI Key: PFKFAAZXTCLEOI-UHFFFAOYSA-N
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Description

3-Amino-4-isobutoxybenzoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and an isobutoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-isobutoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-isobutoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reduction step can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-isobutoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Nitro-4-isobutoxybenzoic acid.

    Reduction: this compound.

    Substitution: Various alkoxybenzoic acid derivatives depending on the substituent used.

Scientific Research Applications

3-Amino-4-isobutoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with active sites, while the isobutoxy group may influence the compound’s hydrophobic interactions. These interactions can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.

    3-Amino-4-hydroxybenzoic acid: Contains a hydroxy group instead of an isobutoxy group.

    4-Aminobenzoic acid: Lacks the isobutoxy group entirely.

Uniqueness

3-Amino-4-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which can significantly influence its chemical properties and reactivity. This structural feature can enhance its solubility in organic solvents and modify its interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-amino-4-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKFAAZXTCLEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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